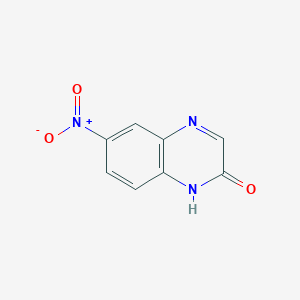

6-Nitroquinoxalin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1H-quinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAOPCQDVJKMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N=CC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359927 | |

| Record name | 6-Nitroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25652-34-0 | |

| Record name | 6-Nitroquinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitroquinoxalin-2-one CAS number 25652-34-0

Technical Whitepaper: 6-Nitroquinoxalin-2-one (CAS 25652-34-0)

Content Type: Technical Guide & Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Part 1: Executive Summary

6-Nitroquinoxalin-2-one (CAS 25652-34-0) is a privileged heterocyclic intermediate in the synthesis of bioactive quinoxalines. It serves as a critical scaffold in the development of non-NMDA (AMPA/Kainate) glutamate receptor antagonists, kinase inhibitors, and antimicrobial agents. Its utility lies in the electronic activation provided by the nitro group at the C6 position, which facilitates nucleophilic aromatic substitutions or, more commonly, reduction to the 6-amino derivative—a versatile handle for late-stage functionalization (e.g., sulfonylation or acylation).

This guide outlines the optimized synthesis, purification strategies, and medicinal chemistry applications of this core scaffold, addressing the common challenge of regioselectivity during ring closure.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 6-Nitroquinoxalin-2(1H)-one |

| CAS Number | 25652-34-0 |

| Molecular Formula | C₈H₅N₃O₃ |

| Molecular Weight | 191.14 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

| Melting Point | >300 °C (decomposition) |

| pKa (Calculated) | ~8.5 (Amide N-H acidity) |

Part 3: Synthetic Pathways & Technical Insights

The synthesis of 6-nitroquinoxalin-2-one is primarily achieved through the cyclocondensation of 4-nitro-1,2-phenylenediamine with a C2-synthon. The choice of synthon dictates the final oxidation state of the pyrazine ring.

Mechanism & Regioselectivity Challenges

The reaction of 4-nitro-1,2-phenylenediamine with glyoxylic acid (or ethyl glyoxalate) is the industry-standard route. However, this condensation is non-trivial due to regiochemical ambiguity. The diamine has two non-equivalent amino groups:

-

N1 (meta to nitro): More nucleophilic due to less inductive withdrawal.

-

N2 (para to nitro): Less nucleophilic due to strong resonance withdrawal.

Field-Proven Insight: Under acidic reflux conditions, the more nucleophilic N1 typically attacks the ketone carbonyl of glyoxylic acid first. This leads to the formation of the Schiff base intermediate, which then cyclizes to form 6-nitroquinoxalin-2-one (the target). However, steric factors and solvent polarity can shift this balance, leading to the 7-nitro isomer. High-purity isolation requires strict control of pH and temperature to favor the thermodynamic product.

Visualization: Synthesis & Regiochemistry

Caption: Regioselective synthesis pathway. The electronic difference between amino groups directs the major formation of the 6-nitro isomer.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 6-Nitroquinoxalin-2-one via Condensation. Scale: 10 mmol (Laboratory Scale).

Materials:

-

4-Nitro-1,2-phenylenediamine (1.53 g, 10 mmol)

-

Glyoxylic acid monohydrate (1.01 g, 11 mmol)

-

Ethanol (Absolute, 30 mL)

-

Glacial Acetic Acid (Catalytic, 0.5 mL) or HCl (1N)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1,2-phenylenediamine in ethanol (30 mL). Slight warming (40 °C) may be required to achieve full solubility.

-

Addition: Add glyoxylic acid monohydrate in one portion. Follow immediately with glacial acetic acid. The solution will darken, indicating Schiff base formation.

-

Reflux (Critical Step): Attach a reflux condenser and heat the mixture to a rolling boil (approx. 78-80 °C) for 4–6 hours.

-

Why: Reflux ensures thermodynamic equilibration, favoring the stable 6-nitro isomer over the kinetic mixture.

-

-

Precipitation: Cool the reaction mixture slowly to room temperature, then chill in an ice bath (0–4 °C) for 30 minutes. The product typically precipitates as a yellow/orange solid.

-

Filtration: Filter the solid under vacuum using a Buchner funnel.

-

Washing: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted glyoxylic acid and the more soluble 7-nitro isomer (if present).

-

Purification (Self-Validating): Recrystallize the crude solid from DMF/Water or hot acetic acid.

-

Validation: Check purity via TLC (Mobile phase: 5% MeOH in DCM). A single spot confirms isomer purity.

-

-

Yield: Expected yield is 65–75%.

Part 5: Medicinal Chemistry Applications

The 6-nitroquinoxalin-2-one scaffold is a cornerstone in the design of glutamate receptor ligands.

NMDA/AMPA Receptor Antagonism

The quinoxalin-2,3-dione core (related to the 2-one) is famous for producing CNQX and NBQX , potent AMPA antagonists. The 6-nitroquinoxalin-2-one acts as a "masked" version of these diones or as a distinct scaffold where the C2 carbonyl mimics the glutamate carboxylate, and the N1-H mimics the ammonium group.

-

Mechanism: The planar heterocycle intercalates into the ligand-binding domain (LBD) of the GluA2 subunit, preventing channel opening.

Late-Stage Functionalization

The nitro group is rarely the final pharmacophore. It is reduced to the amine (CAS 6639-87-8) to allow:

-

Sulfonylation: Creates sulfonamide derivatives that often show increased solubility and selectivity for specific receptor subtypes (e.g., GluN2A vs. GluN2B).

-

Urea Formation: Reaction with isocyanates yields urea-linked inhibitors, often used in kinase inhibition (e.g., VEGFR or PDGFR targets).

Visualization: Pharmacophore Logic

Caption: Structure-Activity Relationship (SAR) map of the quinoxalinone scaffold.

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Nitro Compounds: While 6-nitroquinoxalin-2-one is stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition (>300 °C).

-

Reduction Risks: When reducing the nitro group (e.g., with H2/Pd-C), ensure inert atmosphere to prevent ignition of the catalyst by solvent vapors.

Part 7: References

-

BenchChem. Application Notes and Protocols: Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine.[1] (2025).[2] Link

-

Carta, A., et al. "Chemistry, Biological Properties and SAR Analysis of Quinoxalinones." Mini-Reviews in Medicinal Chemistry, vol. 6, no. 11, 2006. Link

-

Organic Chemistry Portal. "Synthesis of Quinoxalinones." (Accessed 2024).[3][4] Link

-

National Institutes of Health (NIH). "Pharmacology of NMDA Receptors." NCBI Bookshelf. Link

-

Grolik, J., et al. "Regioselective synthesis of the 4,5-dialkoxy-2-nitroanilines."[5] Tetrahedron Letters, 2022. (Relevant for regioselectivity insights in nitroaniline cyclizations). Link

Sources

Synthesis of 6-Nitroquinoxalin-2-one from o-phenylenediamine

The following guide details the precision synthesis of 6-nitroquinoxalin-2(1H)-one starting from o-phenylenediamine (OPD) .

This protocol deviates from the common (but often flawed) approach of directly nitrating quinoxalin-2-one, which frequently yields the 7-nitro isomer or inseparable mixtures. Instead, we utilize a regioselective convergent route via the intermediate 4-nitro-o-phenylenediamine. This ensures the nitro group is installed at the correct position before ring closure, guaranteeing high isomeric purity.

Target Molecule: 6-Nitroquinoxalin-2(1H)-one Starting Material: o-Phenylenediamine (OPD) Primary Methodology: Protection-Nitration-Deprotection Sequence followed by Regioselective Cyclocondensation.

Part 1: Strategic Route Analysis (Retrosynthesis)

To achieve the 6-nitro isomer specifically, we must control the regiochemistry of the nitrogen atoms.

-

Direct Nitration Risk: Nitration of the parent quinoxalin-2-one typically occurs at the C-7 position (para to the imine nitrogen) or yields dinitro species, making it unsuitable for high-purity 6-nitro synthesis.

-

The Solution: We synthesize 4-nitro-o-phenylenediamine first.[1] In the subsequent condensation with glyoxylic acid, the nucleophilicity difference between the two amino groups directs the cyclization to favor the 6-nitro isomer.

Reaction Logic Flow

-

Protection: OPD is too reactive for direct clean nitration (oxidation risk). We protect it as the diacetamide.

-

Nitration: The diacetamide directs nitration to the 4-position (sterically favored over the 3-position).

-

Deprotection: Hydrolysis yields pure 4-nitro-o-phenylenediamine.

-

Cyclocondensation: Reaction with glyoxylic acid. The amino group meta to the nitro group is more nucleophilic and attacks the aldehyde of glyoxylic acid, fixing the orientation to yield 6-nitroquinoxalin-2-one .

Figure 1: Strategic workflow for the regioselective synthesis of 6-nitroquinoxalin-2-one.

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of 4-Nitro-o-phenylenediamine

Note: If commercial 4-nitro-o-phenylenediamine is available, proceed directly to Phase 2. If starting from OPD, follow steps A-C.

Step A: Protection (Diacetylation)

-

Reagents: o-Phenylenediamine (10.8 g, 0.1 mol), Acetic anhydride (25 mL), Acetic acid (50 mL).

-

Procedure: Dissolve OPD in acetic acid. Slowly add acetic anhydride with stirring. The reaction is exothermic.

-

Condition: Reflux for 1 hour to ensure complete diacetylation.

-

Workup: Pour the hot mixture into ice-cold water (200 mL). The white precipitate (N,N'-diacetyl-o-phenylenediamine) is filtered, washed with cold water, and dried.

-

Checkpoint: MP should be ~185-186°C.

Step B: Nitration[2]

-

Reagents: N,N'-Diacetyl-o-phenylenediamine (from Step A), Fuming Nitric acid (d=1.5), Sulfuric acid.

-

Procedure: Suspend the dry diacetyl compound in minimal acetic acid or sulfuric acid at 0-5°C. Add the nitration mixture (HNO3/H2SO4) dropwise, maintaining temperature below 20°C to prevent hydrolysis or over-nitration.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup: Pour onto crushed ice. The yellow precipitate (4-nitro-N,N'-diacetyl-o-phenylenediamine) is filtered and washed thoroughly to remove acid.

Step C: Deprotection (Hydrolysis)

-

Reagents: 4-Nitro-N,N'-diacetyl-o-phenylenediamine, 70% Sulfuric acid or Conc. HCl.

-

Procedure: Reflux the intermediate in the acid solution for 30-45 minutes. The solution will turn dark red/orange.

-

Neutralization: Cool and carefully neutralize with Ammonium Hydroxide or Sodium Carbonate to pH ~8.

-

Isolation: The free base 4-nitro-o-phenylenediamine precipitates as dark red/brown needles. Filter and recrystallize from ethanol if necessary.

-

Yield Target: ~60-70% overall from OPD.

Phase 2: Cyclocondensation to 6-Nitroquinoxalin-2-one

This is the critical regioselective step.

Reagents & Equipment[2][3][4][5]

-

Substrate: 4-Nitro-o-phenylenediamine (1.53 g, 10 mmol).

-

Reagent: Glyoxylic acid monohydrate (1.1 g, 12 mmol) or 50% aq. solution.

-

Solvent: Ethanol (absolute) or Glacial Acetic Acid.

-

Catalyst: None required (acidic solvent acts as catalyst).

Protocol

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.53 g of 4-nitro-o-phenylenediamine in 30 mL of ethanol (or acetic acid). Heat gently to 40°C to ensure complete dissolution.

-

Addition: Add glyoxylic acid (1.2 eq) dropwise to the stirring amine solution.

-

Reflux: Heat the mixture to reflux (78°C for EtOH, 118°C for AcOH) for 2–4 hours.

-

Observation: A precipitate typically begins to form within the first hour.

-

-

Cooling: Allow the reaction to cool slowly to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Filter the crude solid under vacuum.

-

Washing: Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether to remove unreacted diamine and trace acid.

-

Purification: Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

-

Note: Quinoxalinones have low solubility in common organic solvents; DMF is often required.

-

Quantitative Data Summary

| Parameter | Value / Condition |

| Stoichiometry | 1.0 eq Amine : 1.2 eq Glyoxylic Acid |

| Temperature | Reflux (78-118°C) |

| Time | 2 - 4 Hours |

| Typical Yield | 75 - 85% |

| Appearance | Yellow to brownish-orange powder |

| Melting Point | > 250°C (Decomposes) |

Part 3: Mechanistic Insight & Regioselectivity

The regioselectivity is governed by the nucleophilicity differential of the diamine nitrogens.

-

Nucleophilicity: In 4-nitro-o-phenylenediamine, the amino group at position 2 (meta to NO2) is more nucleophilic than the amino group at position 1 (para to NO2) due to the strong resonance withdrawal of the nitro group affecting the para position most severely.

-

Electrophilicity: Glyoxylic acid contains an aldehyde (highly electrophilic) and a carboxylic acid (less electrophilic).

-

Pathway:

-

Step 1: The meta-NH2 attacks the aldehyde to form the imine (Schiff base).

-

Step 2: The para-NH2 attacks the carboxylic acid (or ester) to close the ring, forming the amide bond.

-

-

Result: The nitrogen para to the nitro group becomes the amide nitrogen (N-1). Consequently, the nitro group ends up at position 6.[2]

Figure 2: Mechanistic pathway dictating the formation of the 6-nitro isomer.

Part 4: Characterization & Safety

Characterization (Expected Data)[5][7][8][9]

-

1H NMR (DMSO-d6): Look for the singlet of the pyrazine ring proton (H-3) around δ 8.3-8.5 ppm. The aromatic region will show an ABC system or distinct splitting for the 5, 7, and 8 protons. The H-5 proton (ortho to NO2) typically appears most downfield.

-

IR: Strong carbonyl stretch (C=O) at ~1660-1680 cm⁻¹; Nitro stretches at ~1520 and 1340 cm⁻¹.

Safety & Troubleshooting

-

Nitration Risks: The nitration of diacetyl-OPD is exothermic. Runaway temperatures can lead to dinitration or decomposition. Strict temperature control (<20°C during addition) is mandatory.

-

Isomer Contamination: If the reaction temperature in Phase 2 is too high initially, or if a strong acid catalyst is used, minor amounts of the 7-nitro isomer may form. Recrystallization from acetic acid usually removes this.

-

Handling: Nitro-aromatics are potential mutagens.[6] Handle 4-nitro-o-phenylenediamine with gloves and in a fume hood.

References

-

BenchChem. Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one. (Methodology for nitro-diamine condensation).

-

Organic Syntheses. 1,2-Diamino-4-nitrobenzene [o-Phenylenediamine, 4-nitro-]. Org. Synth. 1941, 21, 20.[7][8][9]

-

PubChem. 4-Nitro-1,2-phenylenediamine Compound Summary.

-

SciELO. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine (Demonstrating that direct nitration yields the 7-isomer, necessitating the condensation route for the 6-isomer).

-

GuideChem. 6-Nitroquinoxalin-2-one Synthesis Route and Properties.

Sources

- 1. 4-Nitro-o-phenylenediamine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Quinoxalinone synthesis [organic-chemistry.org]

- 4. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]

- 5. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Advanced Pharmacophore Exploration: Biological Activity of Quinoxalinone Derivatives

[1][2]

Executive Summary: The Privileged Scaffold

Quinoxalinone (benzopyrazinone) derivatives represent a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS), quinoxalinones achieve specificity through precise side-chain functionalization.[1] Their planar, nitrogen-rich heterocycle facilitates π-π stacking interactions with DNA base pairs and hydrogen bonding within the ATP-binding pockets of kinases.

This technical guide dissects the structure-activity relationships (SAR) and mechanistic pathways of recent quinoxalinone candidates, specifically focusing on their dual roles as Kinase Inhibitors (Oncology) and Bioreductive Prodrugs (Antimicrobial) .[1]

Structural Basis & SAR Analysis

The core quinoxalin-2(1H)-one skeleton offers three primary vectors for optimization: the lactam nitrogen (N1), the C3 position, and the fused benzene ring (positions 6 and 7).[1]

Critical Substitution Patterns

-

Positions 6 & 7 (Electronic Tuning): Electron-withdrawing groups (EWGs) like Cl, F, or NO₂ at C6/C7 significantly enhance lipophilicity and metabolic stability.[1] In VEGFR-2 inhibitors, a C6-fluoro substitution increases binding affinity by interacting with the hinge region residues.

-

Position 3 (Specificity Vector): This is the primary attachment point for pharmacophores.[1] Introduction of a hydrazone or a substituted pyrazole moiety at C3 is critical for kinase selectivity (e.g., ASK1 or JAK2 inhibition).

-

Position 1 (Solubility & PK): Alkylation at N1 (e.g., with morpholino-ethyl groups) modulates the physicochemical properties (LogP) without disrupting the core binding mode.[1]

Visualization: SAR Logic Map

The following diagram illustrates the functionalization logic for maximizing biological activity.

Figure 1: Strategic functionalization vectors on the quinoxalinone core for targeted biological activity.[1]

Therapeutic Mechanisms & Data[4]

Oncology: Kinase Inhibition

Quinoxalinones act as Type I or Type II kinase inhibitors.[1] Recent studies highlight their potency against ASK1 (Apoptosis Signal-regulating Kinase 1) and JAK (Janus Kinase) .[1]

-

Mechanism: The lactam moiety functions as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP. This allows the molecule to anchor into the hinge region of the kinase.

-

Key Data:

-

ASK1 Inhibition: Compound 26e (dibromo-substituted quinoxaline) demonstrated an IC₅₀ of 30.17 nM .[2] It prevents downstream phosphorylation of p38 MAPK, reducing liver fibrosis and inflammation.

-

JAK2/3 Inhibition: Quinoxalinone derivatives have achieved IC₅₀ values of 13.0 nM (JAK2) and 1.29 nM (JAK3) , showing potential for treating lymphoid malignancies.[3][1]

-

Antimicrobial: Bioreductive Activation

Quinoxaline-1,4-di-N-oxides (QdNOs) utilize a "Trojan horse" mechanism targeting anaerobic bacteria.[1]

-

Mechanism: Under hypoxic conditions (typical of bacterial infections or solid tumor cores), the N-oxide moiety is enzymatically reduced.[1] This reduction generates reactive oxygen species (ROS) and hydroxyl radicals (•OH) that cleave bacterial DNA and damage cell membranes.[1]

-

Target: Highly effective against Clostridium perfringens and E. coli (anaerobic growth phase).[1]

Comparative Potency Data

| Derivative Class | Target / Organism | Key Substituent | Activity Metric (IC₅₀ / MIC) | Ref |

| ASK1 Inhibitor | ASK1 Kinase | 2,3-dibromo substitution | 30.17 nM (IC₅₀) | [1] |

| JAK3 Inhibitor | JAK3 Kinase | Urea linker at C6 | 1.29 nM (IC₅₀) | [2] |

| Antimicrobial | S. aureus (MRSA) | C3-hydrazone | 4 µg/mL (MIC) | [3] |

| Antiviral | SARS-CoV-2 Protease | C2,C3-difuran moiety | High Binding Affinity (Docking) | [4] |

Experimental Methodologies (The "How-To")

Protocol A: ADP-Glo™ Kinase Assay for ASK1/JAK Inhibition

This protocol validates the potency of quinoxalinone derivatives against purified kinase enzymes. It relies on quantifying the amount of ATP remaining after the kinase reaction.[4]

Reagents:

-

Recombinant Kinase (ASK1 or JAK2).[1]

-

Substrate: Myelin Basic Protein (MBP) or specific peptide substrate.[1]

-

Buffer: 25 mM HEPES (pH 7.5), 25 mM MgCl₂, 4 mM DTT.

-

Detection: ADP-Glo™ Kinase Assay Kit (Promega).

Workflow:

-

Compound Prep: Dissolve quinoxalinone derivatives in 100% DMSO. Prepare 10-point serial dilutions (starting at 10 µM).

-

Enzyme Reaction:

-

In a 384-well white plate, add 2 µL of kinase solution.

-

Add 1 µL of compound (or DMSO control).[1] Incubate for 10 min at RT (allows compound to bind the active site).

-

Initiate reaction by adding 2 µL of ATP/Substrate mix.

-

Incubate: 60 minutes at RT.

-

-

Detection:

-

Readout: Measure luminescence on a plate reader (e.g., PerkinElmer EnVision).[1]

-

Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC₅₀.[1]

Protocol B: Molecular Docking Workflow (In Silico Validation)

Before synthesis, validate the binding mode of the quinoxalinone scaffold.[1]

Tools: Discovery Studio / AutoDock Vina. Target: ASK1 (PDB: 5UOX ) or SARS-CoV-2 Mpro (PDB: 6YB7 ).[1]

Steps:

-

Protein Prep: Remove water molecules.[1] Protonate residues at pH 7.4. Define the active site box (radius ~10-12 Å around the co-crystallized ligand).[1]

-

Ligand Prep: Generate 3D conformers of the quinoxalinone derivative. Minimize energy using the CHARMm force field.[2]

-

Docking: Run the CDOCKER or Vina algorithm.[1]

-

Scoring: Filter poses by interaction energy (kcal/mol).[1] Look for critical H-bonds between the quinoxalinone N1-H or C2=O and the kinase hinge residues (e.g., Val, Ala).

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism for a hybrid quinoxalinone derivative acting as both a kinase inhibitor and a DNA-damaging agent.

Figure 2: Dual-mechanism pathway: ATP-competitive inhibition (left) and hypoxia-selective DNA damage (right).[1]

Future Perspectives

The versatility of the quinoxalinone scaffold is currently being expanded into PROTACs (Proteolysis Targeting Chimeras) .[1] By linking the quinoxalinone (as the Warhead) to an E3 ligase ligand (e.g., Thalidomide) via an aliphatic linker, researchers can degrade pathogenic kinases rather than merely inhibiting them.[1] This overcomes resistance mechanisms arising from point mutations in the ATP binding pocket.

References

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Source: NIH / PubMed Central (2024). URL:[Link]

-

Janus kinase inhibitory activity screening of quinoxalinone derivatives. Source: ResearchGate (2023).[1] URL:[Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Source: MDPI Molecules (2000/2025).[1] URL:[Link][1][5]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy. Source: RSC Advances (2024).[1] URL:[Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-Nitroquinoxalin-2-one: A Technical Guide for Researchers

Introduction: The Quinoxalinone Scaffold as a Foundation for Neurological and Antimicrobial Drug Discovery

The quinoxalin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a diverse array of biologically active compounds.[1] These derivatives have garnered significant attention for their wide-ranging pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] Of particular interest to the drug development community is the potential of certain quinoxalinone analogs to modulate central nervous system (CNS) activity, notably as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[4] This guide provides an in-depth technical exploration of a specific, promising derivative: 6-Nitroquinoxalin-2-one. We will delve into its synthesis, potential research applications as a neuroprotective agent, and as a lead compound for antimicrobial discovery, providing detailed methodologies to empower researchers in their investigations.

Core Synthesis of 6-Nitroquinoxalin-2-one: A Step-by-Step Protocol

The synthesis of 6-Nitroquinoxalin-2-one can be reliably achieved through a cyclocondensation reaction. This method is based on the well-established synthesis of the closely related compound, 3-Methyl-6-nitroquinoxalin-2(1H)-one, which utilizes the reaction of 4-nitro-1,2-phenylenediamine with pyruvic acid.[5] For the synthesis of the parent 6-Nitroquinoxalin-2-one, glyoxylic acid is used in place of pyruvic acid.

Detailed Synthetic Protocol

Reaction: Condensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid.

Materials:

-

4-nitro-1,2-phenylenediamine

-

Glyoxylic acid monohydrate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid.

-

Reagent Addition: To this solution, add an equimolar amount of glyoxylic acid monohydrate.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Precipitation: Upon completion of the reaction, cool the mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield purified 6-Nitroquinoxalin-2-one.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Research Application 1: Neuroprotection via AMPA Receptor Antagonism

A compelling area of investigation for 6-Nitroquinoxalin-2-one is its potential as a neuroprotective agent through the antagonism of AMPA receptors. This hypothesis is strongly supported by the well-documented activity of structurally related compounds. For instance, the quinoxaline-2,3-dione derivative, NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline), is a potent and selective competitive AMPA receptor antagonist.[6] The presence of the 6-nitro group in NBQX is a key structural feature, suggesting that 6-Nitroquinoxalin-2-one may share a similar pharmacological profile.

Mechanism of Action: Mitigating Excitotoxicity

Excitotoxicity is a pathological process in which excessive stimulation of glutamate receptors, particularly NMDA and AMPA receptors, leads to neuronal damage and death. This is a key mechanism in a variety of neurological disorders, including ischemic stroke, epilepsy, and neurodegenerative diseases. By acting as a competitive antagonist at the AMPA receptor, 6-Nitroquinoxalin-2-one could prevent the excessive influx of Ca²⁺ ions that triggers downstream apoptotic and necrotic cell death pathways.

Experimental Workflow for Assessing Neuroprotective Efficacy

To validate the neuroprotective potential of 6-Nitroquinoxalin-2-one, a multi-tiered experimental approach is recommended.

1. In Vitro AMPA Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of 6-Nitroquinoxalin-2-one for the AMPA receptor.

-

Protocol:

-

Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

-

Incubate the membrane preparation with a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX) in the presence of varying concentrations of 6-Nitroquinoxalin-2-one.

-

After incubation, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

2. In Vitro Excitotoxicity Assay

-

Objective: To evaluate the ability of 6-Nitroquinoxalin-2-one to protect neurons from glutamate-induced cell death and determine its effective concentration (EC50).

-

Protocol:

-

Culture primary cortical or hippocampal neurons.

-

Pre-treat the neuronal cultures with varying concentrations of 6-Nitroquinoxalin-2-one for a specified period.

-

Induce excitotoxicity by exposing the cultures to a high concentration of glutamate or an AMPA receptor agonist.

-

After the excitotoxic insult, assess cell viability using assays such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).

-

Quantify the results and calculate the EC50 value for neuroprotection.

-

Potential Research Application 2: Antimicrobial Drug Discovery

The quinoxaline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. The incorporation of a nitro group can, in some cases, enhance antimicrobial efficacy. Therefore, 6-Nitroquinoxalin-2-one represents a valuable starting point for the synthesis and evaluation of novel antimicrobial compounds.

Experimental Workflow for Antimicrobial Screening

1. Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of 6-Nitroquinoxalin-2-one that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a two-fold serial dilution of 6-Nitroquinoxalin-2-one in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal strain).

-

Incubate the plates under appropriate conditions (temperature, time, atmosphere).

-

Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.

-

2. Cytotoxicity Assay

-

Objective: To assess the toxicity of 6-Nitroquinoxalin-2-one against mammalian cell lines to determine its selectivity index.

-

Protocol:

-

Culture a relevant mammalian cell line (e.g., HEK293, HepG2).

-

Expose the cells to a range of concentrations of 6-Nitroquinoxalin-2-one.

-

After a defined incubation period, assess cell viability using an MTT or similar assay.

-

Calculate the CC50 (50% cytotoxic concentration) and determine the selectivity index (CC50/MIC).

-

Quantitative Data from Structurally Related Compounds

| Compound | Target | Assay | Potency (IC50/Ki) | Reference |

| NBQX | AMPA Receptor | Radioligand Binding | Ki = 300 nM | [6] |

| Quinoxalin-2-one Derivative | S. aureus | MIC | 1.95 - 15.62 µg/mL | |

| Quinoxalin-2-one Derivative | Colorectal Cancer Cells | Cytotoxicity | IC50 = 100.0 - 127.5 µg/mL | [5] |

Conclusion and Future Directions

6-Nitroquinoxalin-2-one is a readily synthesizable compound with significant, albeit underexplored, potential in drug discovery. Based on robust structure-activity relationship data from related compounds, it stands as a prime candidate for investigation as a neuroprotective agent via AMPA receptor antagonism and as a foundational scaffold for the development of novel antimicrobial agents. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to unlock the therapeutic promise of this intriguing molecule. Future research should focus on the definitive biological characterization of 6-Nitroquinoxalin-2-one and the synthesis of a focused library of derivatives to explore and optimize its pharmacological profile.

References

- Shaik, A., & Shaik, M. (2016). A review Synthesis, Biological evaluation and Structural activity relationship of Quinoxalinederivatives. International Journal of Pharmacy and Technology, 8(4), 4947-4963.

- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2005). Synthesis and antimalarial activity of new 3-arylquinoxaline-2-carbonitrile derivatives. Arzneimittel-Forschung, 55(12), 754-761.

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Abdullah, E. S., Alanazi, A. M., El-Azab, A. S., & Abdel-Wahab, B. F. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6529. [Link]

-

Ragab, A., Ammar, Y. A., Ali, M. M., & El-Sayed, M. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Arabian Journal of Chemistry, 15(1), 103497. [Link]

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Retrieved from [a valid, clickable URL when available]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

-

Al-Tel, T. H. (2008). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Molecules, 13(10), 2496-2504. [Link]

-

PubChem. (n.d.). 6-nitroquinoxaline. Retrieved from [Link]

-

Ramli, Y., Moussaif, A., Karrouchi, K., & Essassi, E. M. (2014). Pharmacological Profile of Quinoxalinone. Journal of Chemistry, 2014, 563406. [Link]

- Abdel-Aal, M. T., & El-Sayed, W. A. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation.

- Chen, Z.-Z., Tang, Y., Zuo, L., Tang, D.-Y., Zhang, J., & Xu, Z.-G. (2014). A Facile Synthesis of Benzimidazoles and Quinoxalin-2(1H)-ones from 2-(N-Boc-amino)phenylisocyanide. Synlett, 25(18), 2518-2520.

- Zappalà, M., & Paglietti, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Current Medicinal Chemistry, 13(11), 1179-1200.

- Ghadage, P. K., & Shirote, P. J. (2013).

-

PubChem. (n.d.). 2-Amino-6-nitroquinoxaline. Retrieved from [Link]

-

ResearchGate. (2013). How can I calculate IC50 value from percent inhibition graph for antioxidant activity? Retrieved from [Link]

-

ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. Retrieved from [Link]

-

PMC. (2011). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Retrieved from [Link]

-

PMC. (2014). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. Retrieved from [Link]

- Chimirri, A., De Sarro, A., De Sarro, G., Grasso, S., Quartarone, S., & Zappalà, M. (2001). Competitive AMPA receptor antagonists. Current medicinal chemistry, 8(7), 815-835.

- Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

-

PMC. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-quinolinones. Retrieved from [Link]

Sources

- 1. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. dadun.unav.edu [dadun.unav.edu]

- 4. srikvcpharmacy.com [srikvcpharmacy.com]

- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

Quinoxalinones as Potent Aldose Reductase Inhibitors: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The escalating prevalence of diabetes mellitus and its associated chronic complications, such as neuropathy, nephropathy, retinopathy, and cataracts, presents a significant global health challenge. A key therapeutic target in mitigating these complications is aldose reductase (AR), the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, AR catalyzes the reduction of glucose to sorbitol, the accumulation of which induces osmotic stress and downstream pathological effects. This technical guide provides a comprehensive overview of quinoxalinone derivatives as a promising class of aldose reductase inhibitors (ARIs). We delve into the intricate structure-activity relationships, molecular mechanisms of inhibition, and detailed experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals dedicated to the discovery of novel therapeutics for diabetic complications.

The Critical Role of Aldose Reductase in Diabetic Pathophysiology

Under normal physiological conditions, the majority of glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of diabetes, the flux of glucose through the polyol pathway is significantly increased. Aldose reductase (AR), a member of the aldo-keto reductase superfamily, initiates this pathway by converting glucose to sorbitol, utilizing NADPH as a cofactor.[1] Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase.

The accumulation of intracellular sorbitol, a poorly permeable sugar alcohol, leads to osmotic stress, cellular swelling, and ultimately, cell damage in insulin-independent tissues such as the nerves, retina, and kidneys.[2] Furthermore, the increased activity of AR depletes the cellular pool of NADPH, a crucial cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione. This depletion of glutathione exacerbates oxidative stress, a key contributor to the pathogenesis of diabetic complications.[3]

Inhibition of aldose reductase is therefore a pivotal therapeutic strategy to prevent or ameliorate the long-term complications of diabetes.

Quinoxalinones: A Privileged Scaffold for Aldose Reductase Inhibition

Quinoxalin-2(1H)-ones have emerged as a highly promising class of aldose reductase inhibitors. Their rigid bicyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity.

Unveiling the Structure-Activity Relationship (SAR)

Extensive research has elucidated key structural features of quinoxalinones that are critical for potent aldose reductase inhibitory activity.[4][5][6]

-

The N1-Acetic Acid Head Group: A recurring motif in potent quinoxalinone-based ARIs is the presence of an acetic acid group at the N1 position. This acidic moiety is believed to interact with the anionic binding site of the aldose reductase active site.[5]

-

Substituents at the C3 Position: The C3 position of the quinoxalinone core is a critical determinant of inhibitory potency. Introduction of a phenoxy or phenethyl side chain at this position has been shown to significantly enhance activity.[4][5] The ether spacer in the C3-phenoxy side chains has also been highlighted as important for activity.[5]

-

Substituents on the Benzenoid Ring: Substitution on the benzene ring of the quinoxalinone nucleus can also modulate activity. For instance, a nitro group at the C6 position (C6-NO2) has been shown to enhance the inhibitory and selective properties of these compounds.[4]

Multifunctional Quinoxalinones: A Dual Therapeutic Approach

Intriguingly, certain quinoxalinone derivatives have been designed to possess dual functionality, acting as both aldose reductase inhibitors and antioxidants.[7][8] The incorporation of phenolic structures, such as a p-hydroxystyryl side chain at the C3 position, can confer potent antioxidant activity, offering a synergistic approach to combatting diabetic complications by both inhibiting the polyol pathway and mitigating oxidative stress.[7]

Quantitative Analysis of Quinoxalinone Inhibitory Potency

The inhibitory efficacy of quinoxalinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value. The following table summarizes the IC50 values for a selection of representative quinoxalinone-based aldose reductase inhibitors.

| Compound ID | Structure | IC50 (µM) | Reference |

| 15a | 2-(6-Nitro-2-oxo-3-(2-phenylethyl)quinoxalin-1(2H)-yl)acetic acid | 0.143 | [4][6] |

| 6e | 2-(3-(2,4-Dihydroxyphenyl)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.032 | [7][8] |

| 8d | 2-(3-(4-Hydroxy-3-methoxystyryl)-2-oxoquinoxalin-1(2H)-yl)acetic acid | - | [7][8] |

| - | 2-(3-(4-Bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | 0.0114 | [5] |

| - | 2-(6-Bromo-3-(4-bromophenoxy)-2-oxoquinoxalin-1(2H)-yl)acetic acid | - | [5] |

| Target Compound | Quinoxalinone with N1-carboxyl and C3-hydroxy phenol modifications | 0.0265 | [9] |

Elucidating the Molecular Mechanism of Inhibition

Molecular docking and 3D-QSAR studies have provided valuable insights into the binding mode of quinoxalinone inhibitors within the active site of aldose reductase.[10] These studies reveal that the inhibitors occupy the hydrophobic pocket of the enzyme and form key interactions with specific amino acid residues. The acidic head group, typically the N1-acetic acid, forms ionic and hydrogen bond interactions with the anionic binding site. The substituents at the C3 position and on the benzenoid ring engage in hydrophobic and hydrogen bonding interactions with residues in the active site, contributing to the overall binding affinity and inhibitory potency.

Caption: The Polyol Pathway and the inhibitory action of Quinoxalinones.

Experimental Protocols for Evaluating Quinoxalinone Inhibitors

In Vitro Aldose Reductase Inhibition Assay

This spectrophotometric assay is a robust method for the initial screening and characterization of potential aldose reductase inhibitors.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the enzymatic reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase.

Materials:

-

Recombinant human or rat aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2)

-

Test quinoxalinone compounds

-

Positive control inhibitor (e.g., Epalrestat)

-

96-well microplate or quartz cuvettes

-

Spectrophotometer or microplate reader

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of aldose reductase in phosphate buffer.

-

Prepare stock solutions of NADPH, DL-glyceraldehyde, and the test compounds in appropriate solvents. Ensure the final solvent concentration in the assay does not interfere with enzyme activity.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, prepare the following reaction mixtures:

-

Blank: Buffer only.

-

Control: Buffer, aldose reductase, and NADPH.

-

Test: Buffer, aldose reductase, NADPH, and the test quinoxalinone compound at various concentrations.

-

Positive Control: Buffer, aldose reductase, NADPH, and the positive control inhibitor.

-

-

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 5-10 minutes.

-

Reaction Initiation: Initiate the reaction by adding the substrate (DL-glyceraldehyde) to all wells/cuvettes except the blank.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at regular intervals (e.g., every 30 seconds).

-

Data Analysis:

-

Calculate the rate of NADPH consumption (decrease in absorbance per minute).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the in vitro aldose reductase inhibition assay.

In Vivo Evaluation in Diabetic Animal Models

The streptozotocin (STZ)-induced diabetic rat model is a widely used and well-characterized model for evaluating the efficacy of aldose reductase inhibitors in vivo.

5.2.1. Induction of Diabetes:

-

Administer a single intraperitoneal injection of STZ (50-65 mg/kg) dissolved in citrate buffer (pH 4.5) to adult male Wistar or Sprague-Dawley rats.

-

Confirm the induction of diabetes by measuring blood glucose levels 48-72 hours post-injection. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic.[11]

5.2.2. Evaluation of Diabetic Neuropathy:

-

Motor Nerve Conduction Velocity (MNCV):

-

Anesthetize the diabetic rats.[12]

-

Stimulate the sciatic or tibial nerve at two distinct points (e.g., sciatic notch and ankle) using needle electrodes.[6]

-

Record the compound muscle action potentials (CMAPs) from the plantar muscles of the hind paw.

-

Measure the latency of the CMAP from each stimulation point.

-

Calculate the MNCV by dividing the distance between the two stimulation points by the difference in latencies. A decrease in MNCV is indicative of diabetic neuropathy.

-

5.2.3. Evaluation of Diabetic Retinopathy:

-

Electroretinography (ERG):

-

Dark-adapt the diabetic rats overnight.

-

Under anesthesia, place a corneal electrode on the eye.

-

Record the retinal electrical responses to flashes of light of varying intensity.

-

Analyze the amplitudes and implicit times of the a- and b-waves of the ERG. A reduction in wave amplitudes and a delay in implicit times are characteristic of diabetic retinopathy.[13][14]

-

5.2.4. Evaluation of Diabetic Nephropathy:

-

Urinary Albumin-to-Creatinine Ratio (ACR):

-

House the diabetic rats in metabolic cages for 24-hour urine collection.[15]

-

Measure the concentration of albumin and creatinine in the collected urine samples using commercially available assay kits.[1][15][16]

-

Calculate the ACR by dividing the urinary albumin concentration by the urinary creatinine concentration. An elevated ACR is a hallmark of diabetic nephropathy.

-

Synthesis of Quinoxalinone Derivatives

A general and efficient method for the synthesis of quinoxalinone-based aldose reductase inhibitors involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its ester, followed by further modifications.[17]

Caption: Generalized synthetic workflow for quinoxalinone-based aldose reductase inhibitors.

Conclusion and Future Directions

Quinoxalinone derivatives represent a highly promising class of aldose reductase inhibitors with significant potential for the treatment of diabetic complications. Their versatile scaffold allows for the optimization of inhibitory potency, selectivity, and even the incorporation of dual antioxidant properties. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel quinoxalinone-based ARIs. Future research in this area should focus on the development of highly selective inhibitors to minimize off-target effects, as well as the exploration of novel C3 substituents to further enhance potency and pharmacokinetic properties. The ultimate goal is the translation of these promising preclinical findings into clinically effective therapeutics for patients with diabetes.

References

-

Nerve Conduction Velocity Tests. protocols.io. [Link]

-

Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones. PubMed. [Link]

-

Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones. ResearchGate. [Link]

-

Identification of potential quinoxalinone-based aldose reductase inhibitors by 3D-QSAR, molecular docking and molecular dynamics. RSC Advances. [Link]

-

Diabetic rats present higher urinary loss of proteins and lower renal expression of megalin, cubilin, ClC-5, and CFTR. PMC. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]

-

[An electrophysiological method for detecting diabetic retinopathy in rats]. PubMed. [Link]

-

In silico analysis of potential inhibitors of aldose reductase. Journal of Applied Pharmaceutical Science. [Link]

-

Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. PubMed. [Link]

-

Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. PMC. [Link]

-

Video 4: Measuring Conduction Velocity. YouTube. [Link]

-

Renal Handling of Albumin in Rats with Early Stage Diabetes: A Theoretical Analysis. PMC. [Link]

-

Virtual screening for chemical analogues similar to phytochemicals that inhibit aldose reductase in the development of diabetic microvascular complications. F1000Research. [Link]

-

Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications. PMC. [Link]

-

Study on Aldose Reductase Inhibitors Based on Quinoxalin Structure. Atlantis Press. [Link]

-

An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Wiley Online Library. [Link]

-

Nerve conduction velocity in experimental diabetes in the rat and rabbit. PMC. [Link]

-

Characterization of the Electroretinogram in Female Diabetic Rats. IOVS | ARVO Journals. [Link]

-

Albuminuria in normal and diabetic rats. Individual data for 24 h... ResearchGate. [Link]

Sources

- 1. Renal Handling of Albumin in Rats with Early Stage Diabetes: A Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nerve conduction velocity in experimental diabetes in the rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of potent and multifunctional aldose reductase inhibitors based on quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study on Aldose Reductase Inhibitors Based on Quinoxalin Structure | Atlantis Press [atlantis-press.com]

- 10. Identification of potential quinoxalinone-based aldose reductase inhibitors by 3D-QSAR, molecular docking and molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Effects of Selected Antioxidants on Electroretinography in Rodent Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nerve Conduction Velocity Tests [protocols.io]

- 13. [An electrophysiological method for detecting diabetic retinopathy in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. Diabetic rats present higher urinary loss of proteins and lower renal expression of megalin, cubilin, ClC‐5, and CFTR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Antimicrobial properties of substituted quinoxalinones

Antimicrobial Properties of Substituted Quinoxalinones: A Technical Guide for Drug Discovery

Abstract The escalating crisis of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Substituted quinoxalinones—bioisosteres of quinolone and naphthalene—have emerged as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical analysis of their structure-activity relationships (SAR), mechanism of action (specifically DNA gyrase inhibition), and rigorous experimental protocols for their evaluation. It is designed for researchers requiring actionable, high-fidelity methodologies to validate these compounds as next-generation antimicrobial agents.

Introduction: The Quinoxalinone Advantage

Quinoxalin-2(1H)-ones are nitrogen-containing heterocycles that serve as versatile building blocks. Unlike traditional quinolones, the quinoxalinone core offers unique substitution vectors (specifically at N1, C3, and the benzo-fused ring) that allow for the modulation of lipophilicity and target affinity. Their structural similarity to the quinolone antibiotics suggests a shared mechanism of action—inhibition of bacterial type II topoisomerases—yet their distinct electronic properties allow them to overcome certain resistance mechanisms affecting legacy drugs like ciprofloxacin.

Chemical Biology & Structure-Activity Relationship (SAR)

The antimicrobial potency of quinoxalinones is strictly governed by the electronic and steric environment of the heterocyclic ring.

Key Substitution Vectors

-

Position C3 (The "Warhead" Locus):

-

Hydrazone/Hydrazine Linkers: Incorporation of hydrazone moieties at C3 significantly enhances activity against Gram-positive bacteria. The

hybridized nitrogen allows for hydrogen bonding within the active site of DNA gyrase. -

Stereochemistry: Secondary amines at C3 generally outperform primary or tertiary amines due to optimal steric fitting.

-

-

Position N1 (Solubility & Pharmacokinetics):

-

Alkylation at N1 (e.g., ethyl, benzyl) often improves lipophilicity (

), facilitating membrane permeation in Gram-negative bacteria. However, bulky groups here can sterically hinder binding.

-

-

Benzo-Ring Substitutions (C6/C7):

-

Electron-withdrawing groups (e.g.,

,

-

Table 1: Comparative Potency of Key Quinoxalinone Derivatives (Data synthesized from recent high-impact studies)

| Derivative Class | Substitution Pattern | Target Organism | MIC ( | Reference Standard (MIC) |

| Hydrazone-linked | C3-Hydrazone, N1-Ethyl | S. aureus (MRSA) | 0.97 - 1.95 | Ciprofloxacin (0.5 - 1.0) |

| Sulfonamide-hybrid | C6-Morpholinosulfonyl | E. coli | 3.9 - 7.8 | Sulfadiazine (13.0) |

| Diamino-analogs | 2,3-Diamino substitution | B. subtilis | 2.0 - 4.0 | Norfloxacin (0.78) |

| Styryl-derivatives | 6-Benzoyl-3-styryl | C. albicans (Fungal) | 12.5 | Fluconazole (8.0) |

Mechanism of Action: DNA Gyrase Inhibition

The primary bactericidal mechanism of substituted quinoxalinones is the stabilization of the DNA-Gyrase cleavable complex. This prevents the religation of DNA strands during replication, leading to the accumulation of double-strand breaks and subsequent cell death.

Molecular Pathway Visualization

The following diagram illustrates the interference of quinoxalinones in the bacterial replication cycle.

Figure 1: Mechanism of Action. Quinoxalinones stabilize the DNA-gyrase complex, converting the enzyme into a cellular poison that fragments the genome.

Experimental Validation Framework

To establish scientific validity, experimental protocols must be self-validating . This means including internal controls that flag experimental error (e.g., solvent toxicity, contamination) immediately.

Protocol 1: High-Fidelity MIC/MBC Determination

Objective: Determine the lowest concentration inhibiting visible growth (MIC) and killing 99.9% of the inoculum (MBC). Standard: CLSI M07-A10 Guidelines.

Reagents:

-

Mueller-Hinton Broth (MHB) (cation-adjusted).

-

Resazurin dye (0.01% w/v) – Critical for removing observer bias in turbidity readings.

-

Positive Control: Ciprofloxacin.[1]

-

Negative Control: 1% DMSO in MHB (Solvent control).

Workflow:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Plate Setup: Use 96-well microtiter plates. Dispense 100

L of MHB into all wells. -

Serial Dilution: Add 100

L of quinoxalinone stock (dissolved in DMSO) to column 1. Serial dilute (1:2) across to column 10.-

Validation Step: Column 11 receives inoculum + solvent only (Growth Control). Column 12 receives broth only (Sterility Control).

-

-

Incubation: Add 100

L of diluted inoculum to wells 1-11. Incubate at 37°C for 18-24h. -

Readout: Add 30

L Resazurin. Incubate 2h.-

Blue = No Growth (Inhibition).

-

Pink = Growth (Metabolic reduction of dye).

-

-

MBC Extension: Plate 10

L from all "Blue" wells onto agar. The lowest concentration yielding

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

Causality in Design: Single-point MICs do not reveal how fast a drug acts. Time-kill curves are essential to determine if the quinoxalinone exhibits concentration-dependent or time-dependent killing, which dictates dosing strategies.

-

Setup: Prepare tubes with quinoxalinone at

MIC, -

Sampling: Inoculate to

CFU/mL. Incubate at 37°C with shaking. -

Timepoints: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

-

Quantification: Serially dilute in saline and plate on nutrient agar. Count colonies after 24h.

-

Interpretation: A

reduction in CFU/mL constitutes bactericidal activity.

Protocol 3: In Silico Molecular Docking Validation

Objective: Structural confirmation of the binding mode.

Workflow Visualization:

Figure 2: In Silico Validation Workflow. Validating SAR hypotheses via structural simulation.

Key Parameters for Quinoxalinones:

-

Target: S. aureus DNA Gyrase B (PDB ID: 2XCT or 4XE6).

-

Grid Box: Centered on the ATPase active site (residues Asp73, Gly77, Thr165).

-

Success Metric: Binding energy (

)

Challenges & Future Perspectives

While substituted quinoxalinones show immense promise, two critical hurdles remain:

-

Solubility: Many potent derivatives (especially styryl-substituted) suffer from poor aqueous solubility. Future synthesis should focus on incorporating polar side chains (e.g., morpholine, piperazine) at the N1 position to improve bioavailability without compromising the pharmacophore.

-

Selectivity: To ensure safety, cytotoxicity assays against mammalian cell lines (e.g., HEK293) are mandatory to calculate the Selectivity Index (

). An

References

-

Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents. Arch. Pharm. (2024).[2][3] Link

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... as antimicrobial potential. Johns Hopkins University. Link

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules (2019). Link

-

Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives. Journal of Biomolecular Structure and Dynamics (2022).[4] Link

-

Synthesis, antimicrobial evaluation, DNA gyrase inhibition... of novel quinoline derivatives. Arch. Pharm. (2020).[5] Link

-

Mechanism of quinolone inhibition of DNA gyrase. J. Biol. Chem. (1989). Link

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Nitroquinoxalin-2-one safety and handling precautions

Technical Whitepaper: Operational Safety & Handling of 6-Nitroquinoxalin-2-one

Part 1: Executive Summary & Chemical Profile

6-Nitroquinoxalin-2-one (CAS 6639-87-8) is a critical heterocyclic scaffold in neuropharmacology.[1] It serves as a primary intermediate in the synthesis of competitive AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and Kainate receptor antagonists, such as NBQX and CNQX.[1] Its structural integrity—specifically the nitro group at position 6—is essential for the electronic distribution required to mimic glutamate binding, yet this same moiety introduces specific handling risks regarding toxicity and thermal stability.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a causal, mechanism-based safety protocol.

Table 1: Physicochemical & Hazard Profile

| Property | Specification | Operational Implication |

| CAS Number | 6639-87-8 | Unique identifier for inventory tracking.[1] |

| Molecular Formula | C₈H₅N₃O₂ | High nitrogen content implies potential for NOx release during combustion.[1] |

| Melting Point | >250°C (dec.)[1][2] | High lattice energy; Do not use melting point as a sole purity check without TGA (Thermal Gravimetric Analysis) due to decomposition risk.[1] |

| Solubility | DMSO, DMF (High); Water (Low) | Use DMSO for biological stock solutions; avoid aqueous crash-outs in lines.[1] |

| Appearance | Yellow to Ochre Powder | Fine particulate; high dust explosion/inhalation risk.[1] |

| GHS Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1 | Critical: Irreversible eye damage risk requires specific eye protection protocols.[1] |

Part 2: Toxicological Context & Drug Development Relevance[1]

To handle this compound safely, one must understand why it is reactive.

1. The Pharmacophore Risk: In drug development, 6-Nitroquinoxalin-2-one is valued for its ability to hydrogen bond with the GluR2 subunit of the AMPA receptor.[1] The nitro group acts as an electron-withdrawing group, enhancing the acidity of the amide proton at position 1.

-

Safety Consequence: This electronic deficiency makes the ring system susceptible to nucleophilic attack.[1] In a biological context, this implies potential reactivity with cysteine residues in proteins, leading to sensitization or haptenization.[1]

2. Mutagenicity Potential: Nitro-aromatics are metabolically reduced to hydroxylamines and amines (e.g., 6-aminoquinoxalin-2-one).[1]

-

Mechanism: These metabolites can form DNA adducts.[1] While 6-Nitroquinoxalin-2-one itself is a stable intermediate, its metabolic precursors and breakdown products must be treated as potential genotoxins.[1]

-

Protocol: Pregnant personnel or those trying to conceive should avoid handling this compound during the synthesis or powder-weighing phases.[1]

Part 3: Engineering Controls & PPE Hierarchy

Effective safety is not about PPE; it is about containment.[1] The following diagram illustrates the operational workflow for handling 6-Nitroquinoxalin-2-one, prioritizing engineering controls over individual protection.

Figure 1: Hierarchy of Controls for Handling Nitro-Quinoxalines.[1] Red indicates highest containment requirement.[1]

Part 4: Operational Protocol: Synthesis & Purification

The synthesis of 6-Nitroquinoxalin-2-one typically involves the condensation of 4-nitro-1,2-phenylenediamine with glyoxylic acid (or derivatives).[1] This process introduces specific hazards: the mutagenicity of the diamine precursor and the regioselectivity of the product.[1]

Step-by-Step Workflow

-

Reagent Preparation (The Critical Hazard Step):

-

Condensation Reaction:

-

Process: Reflux in ethanol or acetic acid.[1]

-

Safety Check: Nitro compounds can degrade exothermically.[1] Ensure the reflux condenser is rated for the solvent volume and that a blast shield is in place if scaling >10g.[1]

-

Self-Validating System: Monitor the reaction color.[1][3] A shift from dark red (diamine) to ochre/yellow precipitate indicates successful ring closure.[1] Darkening/blackening suggests thermal decomposition—STOP HEAT immediately .[1]

-

-

Filtration & Purification:

-

Regioisomer Confirmation (Quality Gate):

Figure 2: Synthesis workflow highlighting safety critical points (Red/Yellow).

Part 5: Emergency Response & Waste Management

1. Fire Fighting:

-

Risk: Nitro compounds supply their own oxygen to some extent.[1] In a fire, they release toxic Nitrogen Oxides (NOx).[1]

-

Action: Do NOT use a standard dry powder extinguisher if the fire is deep-seated in the powder; it may disperse the dust, causing a secondary explosion. Use water spray (mist) to saturate the powder and cool the reaction.[1]

-

PPE: Full SCBA (Self-Contained Breathing Apparatus) is mandatory due to NOx generation.[1]

2. Accidental Release (Spill):

-

Solid Spill: Do not sweep.[1] Dry sweeping generates dust.[1] Use a Type H (HEPA) vacuum cleaner or wet-wipe method (damp paper towels with 10% ethanol).[1]

-

Decontamination: Treat the surface with a dilute surfactant solution.[1] The yellow color is a visual indicator; clean until no yellow residue remains on the wipe.[1]

3. Disposal:

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).[1]

-

Segregation: Do not mix with strong oxidizers or reducing agents in the waste stream.[1] Label clearly as "Nitro-aromatic solid."[1]

Part 6: References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 96029, Quinoxaline, 6-nitro-. Retrieved from [Link][1]

-

Nikam, S. S., & Kornberg, B. E. (2001).[1][4] AMPA receptor antagonists.[1][4][5][6] Current Medicinal Chemistry, 8(2), 155-170.[1][4] (Context on Quinoxaline-2,3-dione scaffolds). Retrieved from [Link]

-

Organic Syntheses. (1941).[1][3] 1,2-Diamino-4-nitrobenzene (Precursor Handling). Org. Synth. 1941, 21,[1][3] 20. Retrieved from [Link][1]

Sources

- 1. Quinoxaline, 6-nitro- | C8H5N3O2 | CID 96029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aksci.com [aksci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMPA receptor antagonists, GYKI 52466 and NBQX, do not block the induction of long-term potentiation at therapeutically relevant concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]

Solubility of 6-Nitroquinoxalin-2-one: Physicochemical Profiling & Measurement Protocols

Executive Summary

6-Nitroquinoxalin-2-one (CAS: 6639-87-8) is a critical heterocyclic building block in the synthesis of bioactive quinoxaline derivatives, particularly AMPA/kainate receptor antagonists and antimicrobial agents. Despite its synthetic utility, specific quantitative solubility data (mole fraction values) remains sparse in open literature.

This technical guide bridges that gap by providing a predictive physicochemical framework and a validated experimental protocol for determining its solubility. We analyze the compound's solubility behavior through the lens of its structural motifs—specifically the interplay between the nitro group's electron-withdrawing nature and the lactam-lactim tautomerism. Furthermore, we detail the thermodynamic models (Apelblat, van’t Hoff) required to interpret solubility data for process optimization in drug development.

Physicochemical Characterization & Solubility Drivers

To understand the solubility profile of 6-Nitroquinoxalin-2-one, one must analyze its molecular architecture. The compound exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, heavily influencing its interaction with solvents.

Structural Determinants[1][2][3]

-

Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) at the C6 position increases the polarity of the aromatic core but reduces electron density, potentially strengthening

stacking interactions in the crystal lattice. This generally decreases solubility in non-polar solvents. -

Amide/Imidic Acid Tautomerism:

-

Solid State: Predominantly exists in the lactam form (NH-C=O), facilitating strong intermolecular hydrogen bonding (dimerization), which results in a high melting point and lower general solubility.

-

Solution State: Solvent-dependent.[1][2][3][4] Polar aprotic solvents (DMSO, DMF) stabilize the polar lactam form, while protic solvents may interact via H-bonding with both tautomers.

-

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and empirical data from structural analogs (e.g., 6-nitroquinoxaline, 4-nitroaniline), the solubility profile is categorized as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | High | Dipole-dipole interactions disrupt the crystal lattice; stabilization of the polar nitro group. |

| Polar Protic | Methanol, Ethanol, Acetic Acid | Moderate (Hot) | H-bonding capability. Low solubility at RT due to strong crystal lattice energy; significantly increases with temperature ($ \Delta H_{sol} > 0 $). |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | Weak H-bonding; useful for extraction but poor for dissolving bulk solids. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Insoluble | Lack of polar interactions to overcome the solute-solute cohesive forces. |

| Aqueous | Water, Buffer (pH 7.4) | Very Low | Hydrophobic aromatic core dominates; solubility may increase at high pH due to deprotonation of the lactim -OH (pKa ~9-10). |

Experimental Protocol: Determination of Mole Fraction Solubility

Since precise literature values are unavailable, researchers must generate their own data. The following protocol is the industry standard Isothermal Saturation Method , designed to ensure thermodynamic equilibrium.

Workflow Diagram

The following diagram illustrates the logical flow for determining solubility and correlating it with thermodynamic models.

Caption: Workflow for the experimental determination of solubility and subsequent thermodynamic modeling.

Detailed Methodology

Objective: Determine the mole fraction solubility (

-

Preparation: Add an excess amount of 6-Nitroquinoxalin-2-one to a jacketed glass vessel containing 20 mL of the selected solvent (e.g., Methanol, Ethanol, Acetonitrile).

-

Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (

K) controlled by a circulating water bath.-

Duration: Continuous stirring for 24 hours, followed by a 4-hour settling period to allow undissolved solids to sediment.

-

-

Sampling: Withdraw 2 mL of the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter.

-

Note: Pre-heating the syringe prevents premature crystallization during sampling.

-

-

Quantification (HPLC Method):

-

Dilute the filtrate with the mobile phase.

-

Analyze using HPLC-UV (C18 column, detection

nm). -

Calculate concentration (

, mol/L) using a standard calibration curve.

-

-

Calculation: Convert molar concentration to mole fraction (

) using the density of the pure solvent (

Thermodynamic Modeling

Experimental data must be correlated to theoretical models to allow for interpolation and process design (e.g., cooling crystallization curves).

Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data of polar organic compounds. It accounts for the non-ideal behavior of the solution.

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical parameters derived from regression analysis.

Van’t Hoff Analysis

To understand the driving forces of dissolution, use the van't Hoff equation. A plot of

- : Enthalpy of solution (typically positive/endothermic for this class of compounds).

- : Entropy of solution (driving force for dissolution).

-

: Gibbs free energy, calculated as

Interpretation:

-

If

: The dissolution is endothermic . Solubility increases with temperature. -

If

: The process is non-spontaneous (requires energy/mixing). -

Process Implication: A high positive enthalpy indicates that cooling crystallization will be an effective purification method, as solubility drops sharply with temperature.

Applications in Synthesis & Purification[8]

Understanding the solubility differential is crucial for the purification of 6-Nitroquinoxalin-2-one from its synthesis precursors (4-nitro-1,2-phenylenediamine).

Recrystallization Strategy

-

Solvent System: Glacial Acetic Acid (hot) or DMF/Water mixtures.

-